molecular formula C9H9N3O2S B2649360 1-phenyl-1H-pyrazole-5-sulfonamide CAS No. 111494-00-9

1-phenyl-1H-pyrazole-5-sulfonamide

Cat. No.: B2649360
CAS No.: 111494-00-9
M. Wt: 223.25
InChI Key: WORBJYOKPFBFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-phenyl-1H-pyrazole-5-sulfonamide” is a chemical compound with the molecular weight of 223.26 . It’s an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H9N3O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H, (H2,10,13,14) and the InChI key is WORBJYOKPFBFFZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole-sulfonamide derivatives have been reported to show significant antitumor activity . They target different metabolic pathways of both Gram-positive and Gram-negative bacteria .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 223.26 . More detailed properties such as melting point, boiling point, etc., are not available in the retrieved papers.

Scientific Research Applications

Environmental Monitoring

A study conducted in Ottawa, Canada, investigated the occurrence of perfluorinated alkyl sulfonamides (PFASs), a category related to sulfonamide compounds, in indoor and outdoor air as well as in house dust. The study found significant concentrations of PFASs like N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamidoethanol (EtFOSE) in indoor air, which were significantly higher than in outdoor air. The study also highlighted the challenge of predicting the partitioning of these compounds to house dust using existing models, pointing to the complexity of their behavior and interaction with the environment. This research is pivotal for understanding the environmental distribution and potential human exposure to these compounds, which are widely used in consumer products for surface protection (Shoeib et al., 2005).

Pharmacokinetics and Biotransformation

Sulfinpyrazone, a compound related to 1-phenyl-1H-pyrazole-5-sulfonamide, was studied for its absorption, biotransformation, and elimination in humans. The research provided detailed insights into the plasma concentration, metabolism, and excretion patterns of sulfinpyrazone. Such studies are crucial for understanding the drug's behavior in the human body, which is essential for safe and effective therapeutic use. The study highlighted that a significant portion of the oral dose was rapidly and completely excreted, with more than 95% recovered within four days, and a large proportion of the dose excreted as unchanged drug (Dieterle et al., 1975).

Immunochemical Analysis and Drug Allergy

Research on sulfonamide drug allergies identified sulfamethoxazole-substituted human serum proteins, providing direct evidence that sulfonamides, when metabolized, covalently haptenate human serum proteins during therapy. This study offers significant insights into the immunochemical aspects of drug allergies related to sulfonamide drugs and the interaction between drug metabolites and human serum proteins (Meekins et al., 1994).

Genetic Variations and Disease Risk

A study on the interaction of gene polymorphisms with environmental factors like smoking and dietary mutagen intake in modifying the risk of pancreatic cancer provided insights into the role of genetic variations in the metabolism of carcinogens. Although the study focused on genes like CYP1A2, NAT1, NAT2, and SULT1A1, it highlights the importance of understanding the genetic variations in the metabolism of compounds like sulfonamides, which can modify the risk of diseases like cancer (Suzuki et al., 2008).

Future Directions

The future directions of “1-phenyl-1H-pyrazole-5-sulfonamide” could involve further exploration of its antitumor activity and its potential use as an antidiabetic agent . More research is needed to fully understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

2-phenylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORBJYOKPFBFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.